molecular formula C3Cl4F4 B13744689 Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- CAS No. 677-68-9

Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-

Cat. No.: B13744689
CAS No.: 677-68-9
M. Wt: 253.8 g/mol
InChI Key: LVULLLDMOZXHRF-UHFFFAOYSA-N
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Description

Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is a halogenated hydrocarbon with the molecular formula C₃Cl₄F₄ and a molecular weight of 253.838 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a member of the chlorofluorocarbon (CFC) family. It is also known by its CAS Registry Number 677-68-9 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- typically involves the halogenation of propane derivatives. One common method is the reaction of propane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures and pressures to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of propane, chlorine, and fluorine gases into a reactor where the halogenation occurs. The reaction mixture is then subjected to distillation to separate the desired product from other by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in halogen bonding with other molecules. These interactions can influence the reactivity and stability of the compound in different environments. The pathways involved include halogen exchange, reduction, and oxidation, which are facilitated by the presence of chlorine and fluorine atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This unique halogenation pattern makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a specialty solvent .

Properties

CAS No.

677-68-9

Molecular Formula

C3Cl4F4

Molecular Weight

253.8 g/mol

IUPAC Name

1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane

InChI

InChI=1S/C3Cl4F4/c4-1(5,2(6,8)9)3(7,10)11

InChI Key

LVULLLDMOZXHRF-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)Cl)(C(F)(F)Cl)(Cl)Cl

Origin of Product

United States

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